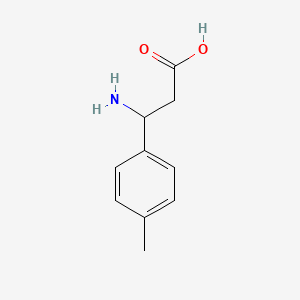

3-Amino-3-(4-methylphenyl)propanoic acid

描述

Overview of Non-Proteinogenic Amino Acids (NPAAs)

The twenty standard amino acids encoded by the genetic code are termed proteinogenic. wikipedia.org Beyond these, a vast number of amino acids exist that are not incorporated into proteins during translation; these are known as non-proteinogenic amino acids (NPAAs). wikipedia.orgnih.gov NPAAs are found in nature, with hundreds occurring in plants, fungi, bacteria, and marine organisms, and many more can be synthesized in the laboratory. wikipedia.orgnih.govacs.org They serve a multitude of functions, acting as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orgbrainkart.com NPAAs are also crucial as precursors for the synthesis of more complex natural products, such as nonribosomal peptides. acs.org

Distinctive Structural Features of β-Amino Acids

The defining feature of β-amino acids is the placement of the amino group on the β-carbon. numberanalytics.com This results in a longer carbon backbone compared to α-amino acids, providing greater conformational flexibility. ontosight.ai This increased flexibility allows peptides formed from β-amino acids, known as β-peptides, to adopt a variety of stable and well-defined secondary structures, including various helices (10-helix, 12-helix, 14-helix, and 10/12-helix), turns, sheets, and hairpins. nih.govnih.gov The substitution patterns on the Cα and Cβ carbons further influence the preferred secondary structure. nih.gov

Role of β-Amino Acids as Building Blocks in Molecular Design

The unique structural properties of β-amino acids make them valuable building blocks in molecular design, particularly in the field of medicinal chemistry and materials science. nih.govacs.org Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their α-amino acid-based counterparts. ontosight.ainih.govwikipedia.org This resistance to proteolysis is a significant advantage in the development of therapeutic peptides. peptide.comacs.org

Furthermore, the ability of β-peptides to mimic the structures of natural proteins makes them powerful tools for basic research and drug discovery. innovations-report.comsciencedaily.com They can be designed to bind to protein surfaces and disrupt protein-protein interactions, which are implicated in numerous diseases. nih.gov The diverse array of achievable secondary structures also presents opportunities for creating novel biomaterials with specific functions. innovations-report.com

Historical Context of β-Amino Acid Research

The discovery of β-amino acids dates back to the early 20th century. numberanalytics.com One of the earliest and most well-known examples is β-alanine, first identified as a component of the dipeptide carnosine found in muscle tissue. codeage.com For a considerable time, β-amino acids were primarily viewed as non-proteinogenic curiosities. However, with advancements in organic synthesis and a deeper understanding of peptide and protein structure, interest in β-amino acids surged in recent decades. numberanalytics.com The pioneering work in the 1990s on the synthesis and structural analysis of β-peptides demonstrated their capacity to form stable, predictable secondary structures, opening the door to their widespread investigation and application. wikipedia.orgsciencedaily.com

Scope of 3-Amino-3-(4-methylphenyl)propanoic acid within the β-Amino Acid Class

This compound is a specific, non-naturally occurring β-amino acid. It features a phenyl group substituted with a methyl group at the para (4) position, attached to the β-carbon. This particular substitution pattern places it within the family of β3-amino acids. wikipedia.org As a synthetic building block, it offers the characteristic properties of β-amino acids, such as conformational flexibility and the potential to form stable secondary structures when incorporated into peptides. The presence of the 4-methylphenyl (p-tolyl) group provides a specific lipophilic and aromatic character, which can be exploited in the design of molecules with targeted biological activities. Its applications are primarily in research settings, particularly in medicinal chemistry as a component of peptidomimetics and other bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

3-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAKEOBPKFUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369971 | |

| Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-18-4 | |

| Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 4 Methylphenyl Propanoic Acid

General Strategies for β-Amino Acid Synthesis

The construction of the β-amino acid scaffold can be achieved through a variety of synthetic strategies. These methods often focus on the stereoselective formation of the C-C and C-N bonds that define the structure.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a powerful and widely utilized method for the formation of carbon-carbon or carbon-heteroatom bonds. In the context of β-amino acid synthesis, this reaction typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The general mechanism involves the attack of the nucleophile at the β-position of the unsaturated system.

Asymmetric Michael additions have been developed to control the stereochemistry of the newly formed chiral centers. These methods often employ chiral catalysts, such as organocatalysts or metal-ligand complexes, to induce enantioselectivity. For instance, the addition of amines or their equivalents to α,β-unsaturated esters or amides can be catalyzed by chiral Brønsted acids or Lewis acids, leading to the formation of enantioenriched β-amino acid derivatives.

| Reaction Type | Nucleophile (Michael Donor) | Substrate (Michael Acceptor) | Key Feature |

|---|---|---|---|

| Aza-Michael Addition | Ammonia (B1221849), primary/secondary amines, hydroxylamines | α,β-Unsaturated esters, amides, nitriles | Direct formation of the C-N bond at the β-position. |

| Asymmetric Variant | Various nitrogen nucleophiles | α,β-Unsaturated carbonyls | Use of chiral catalysts (e.g., organocatalysts, metal complexes) to achieve high enantioselectivity. |

Rodionov Reaction and its Variants

The Rodionov reaction is a classic multi-component reaction that provides a straightforward route to β-amino acids. The traditional reaction involves the condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent. The mechanism is believed to proceed through an initial Knoevenagel condensation of the aldehyde and malonic acid to form an α,β-unsaturated dicarboxylic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.

Modern variants of the Rodionov reaction have been developed to improve yields, expand the substrate scope, and achieve stereocontrol. The use of different ammonia sources, such as ammonium (B1175870) acetate (B1210297), and various solvents can influence the reaction outcome. For the synthesis of 3-amino-3-(4-methylphenyl)propanoic acid, a common approach involves the reaction of 4-methylbenzaldehyde (B123495), malonic acid, and ammonium acetate.

Asymmetric Alkylation Approaches

Asymmetric alkylation provides another versatile strategy for the synthesis of enantiomerically pure β-amino acids. This approach typically involves the alkylation of a chiral enolate equivalent derived from a β-amino acid precursor. The stereoselectivity is controlled by a chiral auxiliary attached to the substrate or by the use of a chiral catalyst.

One notable method is the phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base. In this approach, a chiral quaternary ammonium salt is used to control the stereochemical outcome of the alkylation reaction, leading to high enantio- and diastereoselectivities. This method allows for the synthesis of various β-substituted α-amino acids, which can be further transformed into the desired β-amino acids.

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis has emerged as a powerful and green alternative for the stereoselective synthesis of β-amino acids. Enzymes offer high enantioselectivity and operate under mild reaction conditions. Transaminases (also known as aminotransferases) are particularly useful for this purpose. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.

For the synthesis of β-amino acids, ω-transaminases are often employed. These enzymes can be used in two main ways: the kinetic resolution of a racemic mixture of a β-amino acid, where one enantiomer is selectively deaminated, or the asymmetric synthesis from a prochiral β-keto acid, which is aminated to produce a single enantiomer of the β-amino acid. The choice of the enzyme and the amino donor is crucial for the success of the reaction.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| ω-Transaminases | Kinetic Resolution | Racemic β-amino acid | Enantioenriched β-amino acid and β-keto acid | High enantioselectivity |

| ω-Transaminases | Asymmetric Synthesis | β-Keto acid | Enantiopure β-amino acid | Direct formation of the desired enantiomer |

Specific Synthetic Routes for this compound

While general methodologies provide a framework for the synthesis of β-amino acids, specific routes have been developed for the preparation of this compound.

Synthesis via Reaction of 4-Methylbenzaldehyde and (S)-3-aminopropionic acid

A plausible, though not extensively documented, synthetic route to this compound involves a Mannich-type reaction between 4-methylbenzaldehyde, (S)-3-aminopropionic acid (also known as β-alanine), and a suitable carbonyl compound. In a more direct conceptualization, the reaction could be envisioned as a direct condensation.

Theoretically, under acidic or basic conditions, 4-methylbenzaldehyde could react with (S)-3-aminopropionic acid. The reaction would likely proceed through the formation of an imine intermediate from the aldehyde and the amino group of β-alanine. Subsequent intramolecular or intermolecular reactions could potentially lead to the desired product, however, this specific transformation is not a commonly reported high-yield synthesis in the scientific literature. A more conventional approach would be a variation of the Rodionov reaction where β-alanine acts as the amine source in conjunction with malonic acid or its equivalent.

A more established method for the synthesis of racemic this compound is a variant of the Rodionov reaction. This involves the one-pot condensation of 4-methylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol (B145695). The reaction is typically carried out at reflux temperature. The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | Malonic acid | Ammonium acetate | Ethanol | This compound (racemic) |

Multistep Organic Reactions, including Bromination, Amination, and Carboxylation

While bromination, amination, and carboxylation represent fundamental transformations in organic synthesis, a direct, sequential application of these specific steps is not the most commonly cited pathway for the synthesis of this compound. More frequently, syntheses of β-amino acids are achieved through routes like the Strecker and Mannich reactions or variations of the Hofmann and Curtius rearrangements.

However, a theoretical multistep synthesis could be envisioned starting from p-xylene (B151628). This process would involve:

Benzylic Bromination: Free-radical bromination of p-xylene to introduce a bromine atom at one of the methyl groups.

Nitrile Formation: Substitution of the bromine with a cyanide group, forming 4-methylphenylacetonitrile.

Carboxylation: Generation of a carbanion adjacent to the nitrile group, followed by reaction with a carboxylating agent like carbon dioxide or a chloroformate.

Reduction and Hydrolysis: Subsequent reduction of the nitrile and hydrolysis would lead to the desired β-amino acid structure, though controlling regioselectivity and functional group compatibility would present significant challenges.

Synthesis from 4-Tolylaldehyde, Malonic Acid, and Ammonium Acetate (Racemic Mixtures)

A common and straightforward method for producing racemic this compound is a one-pot reaction involving 4-tolylaldehyde, malonic acid, and ammonium acetate. prepchem.comechemi.com This reaction is a variation of the Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation. Ammonium acetate serves as both the ammonia source and the catalyst. chemicalbook.com

The general procedure involves refluxing the three components in a suitable solvent, such as ethanol or 1-butanol. prepchem.comechemi.comchemicalbook.com Upon cooling, the product precipitates from the reaction mixture and can be isolated by filtration. This method is effective for generating the compound as a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. Yields for this reaction are typically in the range of 65-80%. echemi.comchemicalbook.com

| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Reference |

| 4-Tolylaldehyde | 1 | Ethanol | 5 hours | Reflux | ~32% (calculated) | prepchem.com |

| Malonic Acid | 1.1 | Ethanol | 7.5 hours | Reflux (80-90°C) | 68.9% | echemi.com |

| Ammonium Acetate | 2 | 1-Butanol | 1.5-2 hours | Reflux | 65-80% | echemi.comchemicalbook.com |

Production of Enantiomerically Pure (S)-3-Amino-3-(4-methylphenyl)propanoic acid

The production of enantiomerically pure forms of amino acids is critical for pharmaceutical applications. researchgate.net To obtain the specific (S)-enantiomer of this compound, the racemic mixture produced via methods like the one described in section 2.2.3 must undergo a process of chiral resolution.

One effective strategy is enzymatic kinetic resolution. This involves using an enzyme that selectively reacts with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. For example, lipases are commonly used for the enantioselective N-acylation of amino esters. researchgate.net In a potential application to this compound, the racemic this compound would first be esterified. Then, an enzyme such as Candida antarctica lipase (B570770) A (CAL-A) could be used to selectively acylate the (R)-amino ester, leaving the desired (S)-amino ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed back to the enantiomerically pure (S)-acid. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

Stereoselective synthesis aims to produce a specific stereoisomer directly, bypassing the need for resolving a racemic mixture. This is often a more efficient approach for obtaining enantiopure compounds.

Chiral Auxiliaries in Stereoselective Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com

A well-established method for the asymmetric synthesis of amino acids involves the use of chiral Ni(II) complexes derived from a Schiff base of glycine (B1666218) and a chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. researchgate.netnih.gov This chiral complex creates a sterically hindered environment, forcing the alkylation of the glycine moiety to occur from the less hindered face. nih.gov For the synthesis of this compound, this would involve a Michael addition to a suitable acrylate (B77674) precursor. The high diastereoselectivity of the reaction is controlled by the chiral auxiliary, which can be recovered and reused after being cleaved from the product. mdpi.com

Asymmetric Catalysis in the Production of Specific Stereoisomers

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. libretexts.org This approach is highly sought after in industry for its efficiency and atom economy.

For the synthesis of β-amino acids, asymmetric Mannich reactions are a powerful tool. This involves the reaction of an imine with a ketone enolate or its equivalent. By using a chiral catalyst, such as a binaphthyl-based chiral halonium salt, the reaction can be guided to produce one enantiomer preferentially over the other. beilstein-journals.org In the context of this compound, an imine derived from 4-tolylaldehyde could be reacted with a suitable two-carbon nucleophile in the presence of a chiral catalyst to yield the enantiomerically enriched product.

Enzymatic and Chemoenzymatic Methods for Enantiopure Forms

Enzymatic and chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiopure compounds. nih.govnih.gov These methods can involve either the resolution of a racemic mixture or a direct asymmetric synthesis.

A highly effective method for obtaining enantiopure β-amino acids is the kinetic resolution of a racemic amino ester via enzyme-catalyzed N-acylation. researchgate.net A study on the closely related racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate demonstrated successful resolution using Candida antarctica lipase A (CAL-A). researchgate.net The enzyme selectively catalyzed the N-acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acylated (R)-amide and the unreacted (S)-ester were then easily separated, followed by hydrolysis to yield the respective enantiopure free amino acids. researchgate.net This chemoenzymatic approach provides a practical route to both enantiomers. iupac.org

Table: Chemoenzymatic Resolution of a 3-Aryl-β-Amino Ester Analog

| Substrate | Enzyme | Acyl Donor | Outcome | Reference |

| Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | Candida antarctica lipase A (CAL-A) | Butyl butanoate | Selective N-acylation of the (R)-enantiomer, allowing separation of the unreacted (S)-enantiomer. | researchgate.net |

Chemical Reactivity and Derivatization of 3 Amino 3 4 Methylphenyl Propanoic Acid

Reactions at the Amino Group

The primary amino group in 3-Amino-3-(4-methylphenyl)propanoic acid is a nucleophilic center, readily participating in reactions with various electrophiles.

The amino group can form amide bonds through reactions with carboxylic acids, acyl chlorides, or acid anhydrides. This reactivity is fundamental in the synthesis of peptides and other amide-containing structures. For instance, the N-acylation of related β-amino acid esters has been demonstrated using enzymatic methods, such as with Candida antarctica lipase (B570770) A, to produce amide derivatives. researchgate.net Protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are commonly used to temporarily block the reactivity of the amino group during multi-step syntheses. researchgate.net

Table 1: Examples of Amidation and Protecting Group Introduction

| Reagent | Product | Purpose |

|---|---|---|

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-3-amino-3-(4-methylphenyl)propanoic acid | Protection of the amino group |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | N-Fmoc-3-amino-3-(4-methylphenyl)propanoic acid | Protection of the amino group |

The amino group can react with isocyanates to form ureido derivatives. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the isocyanate group.

The amino group can undergo various other transformations, including reactions with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines.

Reactions at the Carboxylic Acid Group

The carboxylic acid group in this compound is an acidic and electrophilic center, enabling a range of derivatization reactions.

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. For example, the synthesis of the methyl ester of a similar compound, N-(4-hydroxyphenyl)-β-alanine, has been achieved by reacting it with methanol (B129727) in the presence of sulfuric acid. nih.gov Similarly, the carboxylic acid can be activated and reacted with an amine to form an amide.

Table 2: Reactions at the Carboxylic Acid Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) | Methyl 3-amino-3-(4-methylphenyl)propanoate |

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the propanoic acid moiety into a propanol (B110389) derivative.

Transformations Involving the Phenyl Ring and Methyl Substituent

The p-substituted phenyl ring of this compound is amenable to further substitution and modification, offering pathways to a variety of derivatives. The existing substituents—an amino- and carboxyl-bearing propyl chain and a methyl group—influence the regioselectivity of these reactions.

For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction with p-toluenesulfonic acid and NBS has been shown to be effective for the para-selective monobromination of phenols and their analogues. researchgate.net For p-substituted compounds, ortho-bromination is often observed. researchgate.net Similarly, Pd(II)-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives has been reported, offering an alternative regioselectivity. nih.gov

Table 1: Predicted Outcomes of Electrophilic Aromatic Halogenation

| Reagent | Expected Major Product(s) | Notes |

| Br₂ / FeBr₃ | 3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid | Classic electrophilic bromination conditions. The reaction is directed ortho to the activating methyl group. |

| NBS / p-TsOH | 3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid | Milder conditions for bromination. researchgate.net |

| N-chlorosuccinimide (NCS) / p-TsOH | 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid | Analogous to bromination, providing the chlorinated derivative. researchgate.net |

It is important to note that the amino and carboxylic acid groups may require protection to prevent side reactions and to control the regioselectivity of the substitution.

The methyl group attached to the phenyl ring represents another site for chemical modification, primarily through oxidation or free-radical halogenation.

Oxidation of the methyl group to a carboxylic acid can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgpearson.com This reaction is a general transformation for alkyl side chains on aromatic rings, provided there is at least one benzylic hydrogen atom. libretexts.org The oxidation of p-xylene (B151628) with acidic KMnO₄, for example, yields terephthalic acid. doubtnut.comrjpbcs.com Applying this to this compound would be expected to yield 3-amino-3-(4-carboxyphenyl)propanoic acid.

Table 2: Predicted Outcome of Methyl Group Oxidation

| Reagent | Expected Product |

| KMnO₄, H₂SO₄, heat | 3-Amino-3-(4-carboxyphenyl)propanoic acid |

Free-radical bromination of the benzylic methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light. sci-hub.se This reaction would yield 3-amino-3-(4-(bromomethyl)phenyl)propanoic acid, a versatile intermediate for further functionalization.

Table 3: Predicted Outcome of Methyl Group Bromination

| Reagent | Expected Product |

| NBS, benzoyl peroxide, CCl₄, heat/light | 3-Amino-3-(4-(bromomethyl)phenyl)propanoic acid |

Advanced Synthetic Transformations Leading to Complex Molecules

The structural features of this compound make it a valuable precursor for the synthesis of more elaborate and biologically relevant molecules.

As a chiral β-amino acid, enantiomerically pure forms of this compound are valuable chiral building blocks in asymmetric synthesis. researchgate.net These can be used to introduce a specific stereochemistry into a target molecule. The amino and carboxylic acid functionalities allow for its incorporation into peptide chains or for the synthesis of peptidomimetics. The introduction of amino acids into natural products is a strategy employed to improve properties such as solubility and biological activity. frontiersin.org

The diastereoselective synthesis of β-amino carbonyl compounds can be achieved through reactions like the Mannich reaction, where this compound or its derivatives could serve as the amine component. nih.gov Furthermore, its structure is suitable for use in the synthesis of conformationally constrained amino acids, which are of interest in medicinal chemistry. nih.govmdpi.com

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The amino and carboxyl groups can participate in cyclization reactions to form nitrogen-containing rings.

One potential application is in the synthesis of quinolines. The synthesis of substituted 8-aminoquinolines can be achieved through a Povarov reaction, which involves an aza-Diels–Alder reaction. rsc.org While not directly demonstrated for the title compound, related amino-substituted molecules are known to participate in such transformations. The synthesis of novel 3-quinolinecarboxylic acid derivatives with antibacterial activity often involves precursors with amino and carboxylic acid functionalities. nih.govnih.gov

The general structure of 3-amino-3-arylpropanoic acids also lends itself to the synthesis of thiazole (B1198619) derivatives, which are of interest in drug discovery. researchgate.net

Biological Interactions and Mechanisms of Action of 3 Amino 3 4 Methylphenyl Propanoic Acid Derivatives

Interaction with Enzymes and Receptors

Derivatives of 3-amino-3-(4-methylphenyl)propanoic acid have been developed to specifically interact with various biological targets, including enzymes and cell surface receptors. This targeting capability underlies their potential as therapeutic agents for a range of conditions, from metabolic disorders to cancer.

Synthetic amino acid derivatives have demonstrated significant potential as inhibitors of key enzymes involved in metabolic pathways. For instance, certain propanoic acid derivatives have been shown to inhibit digestive enzymes, which is a therapeutic strategy for managing metabolic disorders. The inhibitory effects are often concentration-dependent and can occur through competitive or mixed-type mechanisms.

One study investigated a series of synthetic amino acid derivatives for their inhibitory activity against pancreatic lipase (B570770), α-amylase, and α-glucosidase. The results indicated that these compounds could effectively suppress the activity of these enzymes, which are crucial for the digestion of fats and carbohydrates.

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| PPC80 | Pancreatic Lipase | 1023 | Mixed |

| PPC82 | Pancreatic Lipase | 416 | Competitive |

| PPC84 | Pancreatic Lipase | 167 | Mixed |

| PPC80 | α-Amylase | 162 | Mixed |

| PPC82 | α-Amylase | 206 | Mixed |

| PPC84 | α-Amylase | 209 | Competitive |

| PPC89 | α-Amylase | 519 | Mixed |

| PPC101 | α-Amylase | 311 | Competitive |

| PPC84 | α-Glucosidase | 51 | Competitive |

| PPC89 | α-Glucosidase | 353 | Competitive |

| PPC101 | α-Glucosidase | 101 | Competitive |

Furthermore, in the context of antimicrobial drug development, amino acid derivatives have been investigated as inhibitors of enzymes essential for bacterial survival, such as those in the MurA-F pathway, which is critical for peptidoglycan synthesis. acs.org

Derivatives of amino-propanoic acid can be designed to function as ligands for specific cellular receptors, thereby modulating their activity. A notable example is the interaction of certain derivatives with neurotransmitter receptors in the central nervous system.

For example, a series of (R)-2-amino-3-triazolpropanoic acid analogues were developed as agonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. acs.org These compounds showed varying levels of activity and preference for different NMDA receptor subtypes (GluN2A-D). Molecular modeling revealed that these ligands bind within the agonist binding pocket of the GluN1 subunit, forming key hydrogen bond interactions with residues such as T518, S688, and D732, mimicking the binding of natural agonists like glycine and D-Serine. acs.org

In the field of oncology, derivatives such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as potential anticancer agents through their interaction with receptors like the human epidermal growth factor receptor (EGFR). nih.gov The binding of these compounds to EGFR can interfere with signaling pathways that drive tumor growth. nih.gov

Modulation of Biochemical Pathways

By interacting with specific enzymes and receptors, derivatives of this compound can modulate entire biochemical pathways.

Metabolic Pathways : Through the inhibition of digestive enzymes like α-amylase and lipase, these compounds can slow down the breakdown of complex carbohydrates and fats. acs.org This action helps to reduce postprandial hyperglycemia and decrease lipid absorption, which is a key strategy in the management of type 2 diabetes and obesity. acs.org

Neurotransmitter Pathways : By acting as agonists at the NMDA receptor glycine site, certain derivatives can modulate glutamatergic neurotransmission. acs.org This pathway is fundamental for synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurological and psychiatric disorders. nih.gov

Cancer Signaling Pathways : The interaction of derivatives with targets like EGFR and SIRT2 can disrupt signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. nih.gov

Bacterial Cell Wall Synthesis : The inhibition of enzymes in the peptidoglycan synthesis pathway in bacteria disrupts the formation of the cell wall, leading to bacterial death. acs.org This makes such derivatives promising scaffolds for the development of new antimicrobial agents. acs.orgacs.org

Role as a Component in Biologically Active Peptides

The incorporation of β-amino acids like this compound into peptide chains results in the formation of "β-peptides" or mixed "α,β-peptides". wikipedia.orgnih.gov This strategic substitution is a powerful tool in peptide engineering, used to bestow novel properties upon the resulting molecules, such as enhanced stability and specific conformational preferences. nih.govnih.gov

One of the most significant advantages of incorporating β-amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation. acs.orgnih.govnih.gov Natural peptides composed of α-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic utility. researchgate.netmdpi.com The altered backbone structure of β-peptides, with an extra carbon atom in each residue, disrupts the specific geometry required for protease recognition and cleavage. nih.gov

Studies have consistently shown that peptides composed entirely of β-amino acids (β-peptides) or those containing a mix of α- and β-amino acids (α,β-peptides) exhibit superior stability against a wide range of peptidases, including trypsin, chymotrypsin, and pronase. acs.orgnih.gov This enhanced stability leads to a longer half-life in biological systems, a crucial attribute for therapeutic peptides. nih.govbiorxiv.org For example, replacing a subset of α-amino acids with β-amino acids in a peptide designed to inhibit viral entry resulted in a molecule with substantially reduced susceptibility to proteolysis. acs.orgbiorxiv.org

Design of Peptidomimetics with Enhanced Biological Activity

The incorporation of β-amino acids, such as this compound, into peptide sequences is a powerful strategy for creating peptidomimetics with enhanced therapeutic potential. nih.gov These modified peptides often exhibit improved properties compared to their natural α-peptide counterparts, including increased resistance to proteolytic degradation, which is a significant limitation for the therapeutic use of natural peptides. nih.govresearchgate.net The structural diversity offered by β-amino acids, including the potential for various stereoisomers, provides extensive opportunities for molecular design to create compounds with potent biological activity. nih.gov

The use of β-amino acids allows for the development of peptidomimetics with a wide range of biological functions, including receptor agonists and antagonists, antimicrobial agents, and inhibitors of protein-protein interactions. nih.govacs.org By modifying the peptide backbone with β-amino acids, it is possible to constrain the peptide's conformation. upc.edu This conformational rigidity can lead to increased potency and selectivity for a specific biological target. researchgate.netupc.edu The design of such peptidomimetics often involves replacing specific amino acids in a known bioactive peptide sequence with β-amino acid analogs to improve stability and activity. upc.edu

For example, the introduction of unnatural amino acids, including β-amino acids, is a key strategy in the solid-phase synthesis of α/β-mixed peptides, which show great promise as therapeutic agents. researchgate.net The goal is to mimic the essential steric and chemical features of the bioactive conformation of a peptide, leading to molecules with improved pharmacokinetic properties. upc.edu This approach has been successfully applied to develop analogs of biologically significant peptides with enhanced potency and stability. nih.govupc.edu

Interactions with Biological Membranes

The interaction of peptides containing β-amino acids, including derivatives of this compound, with biological membranes is fundamental to their biological activities, particularly their antimicrobial and cell-penetrating capabilities. acs.org The initial interaction is often driven by electrostatic forces between positively charged residues in the peptide and negatively charged components of the cell membrane, such as phospholipids (B1166683) and glycosaminoglycans. acs.orgnih.gov

Peripheral membrane proteins and peptides interact with membrane surfaces through a combination of electrostatic and hydrophobic interactions, which can modulate membrane dynamics and composition. nih.gov Peptides incorporating β-amino acids can be designed to have specific amphipathic structures, with distinct hydrophobic and hydrophilic faces, which facilitates their insertion into and disruption of the lipid bilayer. nih.gov The aromatic ring of the 4-methylphenyl group in this compound can contribute to hydrophobic interactions with the lipid core of the membrane. nih.gov

Derivatives of 3-amino-3-(aryl)propanoic acid have demonstrated notable antimicrobial activity against a range of pathogens. nih.govmdpi.com Studies on related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown structure-dependent activity against multidrug-resistant bacteria and fungi. nih.govresearchgate.netnih.gov

For instance, certain hydrazone derivatives of this scaffold exhibited potent, broad-spectrum antimicrobial activity. nih.govresearchgate.net The mechanism of action for such antimicrobial peptides often involves the disruption of the bacterial cell membrane. nih.gov The peptides' positive charges are attracted to the negatively charged bacterial membrane, leading to membrane permeabilization and cell death. acs.org

The table below summarizes the minimum inhibitory concentration (MIC) values for selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens, illustrating the potential of this class of compounds.

Cell-penetrating peptides (CPPs) are short peptides capable of crossing biological membranes and delivering various molecular cargoes into cells. nih.govmdpi.commdpi.com The incorporation of β-amino acids can enhance the cell-penetrating properties of peptides. acs.org CPPs are typically cationic, containing a high proportion of positively charged amino acids like arginine and lysine, which interact with the negatively charged cell surface. mdpi.comresearchgate.net

Investigation of Biological Activities in Specific Systems (e.g., Neurotransmitter Function)

The biological activities of this compound and its derivatives have been a subject of interest in neuropharmacology, primarily due to their structural similarity to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Research has focused on elucidating their interactions with neurotransmitter systems, particularly the GABAergic system, to understand their potential as modulators of neuronal activity.

The biological activity of these compounds is significantly influenced by their stereochemistry. For instance, the (R)-enantiomers of related compounds like baclofen (B1667701) and phenibut have been found to be considerably more active than their (S)-enantiomers. This stereoselectivity highlights the specific structural requirements for interaction with their biological targets.

In the context of structure-activity relationships, substitutions on the phenyl ring have been shown to modulate the pharmacological activity of 3-amino-3-arylpropanoic acid derivatives. A study on a chloro-substituted derivative, 3-amino-3-(4-chlorophenyl)propanoic acid, revealed that it acts as a weak antagonist at GABAB receptors. uq.edu.auflinders.edu.au This suggests that the nature of the substituent at the 4-position of the phenyl ring can significantly alter the interaction with the GABAB receptor, shifting the activity from agonistic (as seen with an unsubstituted phenyl ring in Phenibut) to antagonistic.

The antagonist potency of 3-amino-3-(4-chlorophenyl)propanoic acid at the GABAB receptor was determined to be a pA2 value of 3.5. uq.edu.auflinders.edu.au This quantitative measure indicates a low but specific antagonistic activity. The study also compared this to corresponding phosphonic and sulfonic acid analogues, which showed slightly higher antagonist potencies.

While direct and extensive research on the specific biological activities of this compound in neurotransmitter systems is not as widely published as for some of its analogues, the available data on related compounds provides a framework for understanding its potential interactions. The presence of the 4-methylphenyl (p-tolyl) group is expected to influence the lipophilicity and electronic properties of the molecule, which in turn could affect its ability to cross the blood-brain barrier and its binding affinity for various neurotransmitter receptors. Further investigation is required to fully characterize the pharmacological profile of this compound and its derivatives and to determine their specific effects on neurotransmitter function.

Table of Research Findings on 3-Amino-3-arylpropanoic Acid Derivatives

| Compound | Substitution on Phenyl Ring | Receptor Interaction | Activity | Potency (pA2) |

|---|---|---|---|---|

| Phenibut | Unsubstituted | GABAB, GABAA, Dopamine | Agonist (GABA-mimetic) | Not specified |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| γ-aminobutyric acid (GABA) |

| Phenibut |

| Baclofen |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Drug Candidates

3-Amino-3-(4-methylphenyl)propanoic acid is a key chiral building block utilized in pharmaceutical research. chemimpex.com Its structure is particularly valuable in the synthesis of more complex molecules and drug candidates. Researchers often use this and structurally similar propanoic acid derivatives as starting points for creating libraries of novel compounds.

The synthesis of derivatives frequently involves modifying the core structure to explore structure-activity relationships (SAR). For instance, in the development of related propanoic acid derivatives, synthetic routes have included reactions of precursor molecules with various aldehydes and other reagents to create a diverse range of final compounds. nih.gov The synthesis of thiazole (B1198619) derivatives of a propanoic acid scaffold, for example, has been achieved through esterification, oximation, and condensation reactions. mdpi.com This versatility allows chemists to systematically alter the molecule's properties to optimize its biological activity and pharmacokinetic profile. The use of amino acids as promoieties is also a strategy to enhance the water solubility of parent drugs, which is a crucial aspect of drug design. nih.gov

Development of Therapeutic Agents and Inhibitors

The propanoic acid scaffold is a promising foundation for developing new therapeutic agents. Studies on closely related structures have demonstrated significant potential in oncology and infectious diseases.

For example, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative properties against lung cancer models. mdpi.com The structure-activity relationship analysis revealed that the biological activity was highly dependent on the specific chemical groups attached to the core structure. Notably, oxime and carbohydrazide (B1668358) derivatives demonstrated potent activity against both drug-sensitive and drug-resistant lung cancer cells, in some cases significantly exceeding the efficacy of the standard chemotherapeutic agent, cisplatin. mdpi.com

Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer agents with antioxidant properties. mdpi.comktu.edu Certain compounds from this series were found to reduce the viability of A549 lung cancer cells and inhibit their migration in vitro. mdpi.comktu.edu

Table 1: Antiproliferative Activity of Selected Propanoic Acid Derivatives Data extracted from studies on related propanoic acid scaffolds.

| Compound Derivative | Cell Line | IC₅₀ (µM) | Source |

| Oxime Derivative 21 | A549 (Lung Cancer) | 5.42 | mdpi.com |

| Oxime Derivative 22 | A549 (Lung Cancer) | 2.47 | mdpi.com |

| Cisplatin (Reference) | A549 (Lung Cancer) | 12.11 | mdpi.com |

Role in Pharmaceutical Development, including Agrochemicals

As a versatile amino acid derivative, this compound is a significant component in pharmaceutical development. chemimpex.com Its primary role is as a structural motif or building block for creating new pharmaceuticals. chemimpex.com The inherent biological activity of the β-amino acid structure makes it and its derivatives attractive candidates for targeting various physiological pathways. While the documented research primarily focuses on human therapeutics, the principles of molecular design based on such scaffolds are also applicable to the agrochemical industry. The development of molecules that can interact with biological systems in pests or plants often leverages scaffolds that have proven effective in pharmaceutical contexts.

Incorporation into Peptides for Enhanced Potency and Stability

One of the most significant applications of this compound is its use as an unnatural amino acid in peptide synthesis. chemimpex.com Natural peptides often have therapeutic potential but are limited by poor stability in the body due to rapid degradation by proteolytic enzymes. nih.govnih.gov

Incorporating unnatural amino acids like this one into a peptide sequence is a key strategy to overcome this limitation. nih.govnih.gov The unique structure of a β-amino acid, as opposed to the α-amino acids that constitute natural proteins, introduces a different spacing of side chains and alters the peptide backbone. This modification can make the peptide resistant to enzymatic degradation, thereby increasing its metabolic stability and prolonging its therapeutic effect. nih.govmdpi.com Furthermore, the constrained conformation that can result from including such residues can lock the peptide into its bioactive shape, potentially enhancing its binding affinity and potency. nih.gov

Development of Peptidomimetics with Improved Oral Bioavailability and Metabolic Resistance

Building on the principles of peptide modification, this compound is used in the creation of peptidomimetics. These are molecules designed to mimic the structure and function of a natural peptide but with superior drug-like properties. mdpi.com A major challenge for peptide-based drugs is their poor oral bioavailability and rapid metabolism, which typically restricts them to administration by injection. nih.gov

By incorporating unnatural building blocks, researchers can design peptidomimetics that retain the biological activity of the parent peptide while gaining improved metabolic stability and resistance to degradation in the digestive system. nih.gov This strategy is crucial for developing orally active peptide-like drugs, which represents a significant advancement in drug delivery. nih.gov The goal is to create compounds that exhibit high cell selectivity and improved bioavailability, making them more effective and convenient therapeutic options. mdpi.com

Specific Disease Targets and Modulatory Roles (e.g., neurological disorders, antimicrobial)

The versatility of the this compound scaffold and its derivatives has led to their investigation for a variety of specific diseases.

Neurological Disorders: The compound serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com It is also utilized in research to understand neurotransmitter systems, suggesting a role in modulating neural pathways. chemimpex.com Its ability to mimic natural amino acids makes it a suitable candidate for exploring new avenues in neuropharmacology. chemimpex.com

Antimicrobial Agents: Derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have shown significant promise as antimicrobial agents. mdpi.com These compounds have demonstrated potent, structure-dependent activity against a range of multidrug-resistant pathogens, including ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. mdpi.com Certain hydrazone derivatives were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and the emerging fungal pathogen Candida auris. nih.govmdpi.com

Table 2: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Data represents Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound Derivative | S. aureus (MRSA) | E. faecalis (VRE) | C. auris | Source |

| Hydrazone 14 | 1-8 | 0.5-2 | 8-64 | mdpi.com |

| Hydrazone 15 | 1-8 | 0.5-2 | 8-64 | mdpi.com |

| Hydrazone 16 | 1-8 | 0.5-2 | 8-64 | mdpi.com |

Future Directions and Emerging Research Avenues

Advanced Stereocontrol in Synthesis

The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of synthetic methods that afford precise control over the three-dimensional arrangement of atoms is of paramount importance. For 3-Amino-3-(4-methylphenyl)propanoic acid, which possesses a stereocenter at the C3 position, achieving high levels of stereocontrol is crucial for its application in pharmaceuticals and other bioactive materials.

Future research in this area is expected to focus on the development of novel catalytic asymmetric methodologies. The use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, can facilitate the enantioselective synthesis of the desired stereoisomer. These methods aim to provide high yields and excellent enantiomeric excess, minimizing the need for tedious and often inefficient chiral resolution steps.

Key Research Thrusts:

Development of Novel Chiral Catalysts: The design and synthesis of new chiral catalysts specifically tailored for the asymmetric synthesis of β-amino acids with aryl substituents at the C3 position.

Optimization of Reaction Conditions: Systematic investigation of reaction parameters such as solvent, temperature, and catalyst loading to maximize stereoselectivity.

Substrate Scope Expansion: Exploring the applicability of developed methods to a broader range of substrates to synthesize a library of structurally diverse 3-aryl-β-amino acids.

Chemoenzymatic and Biosynthetic Routes to Complex Derivatives

The integration of biological and chemical methods, known as chemoenzymatic synthesis, offers a powerful approach to the production of complex molecules with high selectivity and efficiency. For this compound and its derivatives, chemoenzymatic and purely biosynthetic routes represent exciting avenues for future research.

Enzymes, such as lipases and transaminases, can be employed for the kinetic resolution of racemic mixtures of this compound or its precursors, providing access to enantiomerically pure forms. Furthermore, the development of engineered enzymes through directed evolution or rational design could enable the direct asymmetric synthesis of the target molecule.

Biosynthetic approaches, leveraging the metabolic pathways of microorganisms, could provide a sustainable and environmentally friendly alternative for the production of this β-amino acid and its derivatives. This may involve the engineering of microbial hosts to produce the desired compounds from simple feedstocks.

Rational Design of β-Amino Acid Containing Peptides and Peptidomimetics

The incorporation of β-amino acids into peptides has been shown to confer unique structural and functional properties. Peptides containing β-amino acids, often referred to as β-peptides, can adopt stable secondary structures, such as helices and sheets, and exhibit enhanced resistance to proteolytic degradation compared to their α-peptide counterparts.

Areas for Future Exploration:

Conformational Studies: Utilizing techniques such as NMR spectroscopy and X-ray crystallography to elucidate the conformational preferences of peptides containing this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of peptides with systematic variations in the position and stereochemistry of the this compound residue to understand its impact on biological activity.

Development of Novel Peptidomimetics: Designing and synthesizing peptidomimetics that mimic the bioactive conformation of peptides containing this β-amino acid, with improved pharmacokinetic properties.

Exploration of Novel Biological Functions and Therapeutic Targets

While this compound is recognized as a valuable building block for pharmaceuticals, particularly those targeting neurological disorders, its full biological potential remains to be unlocked. nih.gov Future research will likely focus on a broader screening of this compound and its derivatives to identify novel biological functions and therapeutic targets.

The structural similarity of this compound to endogenous molecules suggests its potential to interact with a variety of biological systems. Investigations into its effects on neurotransmitter systems, enzyme activities, and cellular signaling pathways could reveal new therapeutic applications. nih.gov For instance, derivatives of similar propanoic acid scaffolds have shown promise as anticancer and antioxidant agents.

Integration with Synthetic Biology for Novel Protein Engineering

Synthetic biology offers powerful tools for the site-specific incorporation of unnatural amino acids into proteins, thereby expanding the functional repertoire of these biomacromolecules. The integration of this compound into proteins represents an exciting frontier in protein engineering.

By engineering the translational machinery of cells, it may be possible to incorporate this β-amino acid into specific sites within a protein's structure. This could lead to the creation of novel proteins with enhanced stability, altered catalytic activity, or new binding specificities. The unique properties of this compound, including its hydrophobicity and aromaticity, could be harnessed to modulate protein structure and function in predictable ways.

Potential Applications in Protein Engineering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。